molecular formula C14H32O3SSn B13772155 Tributyl((ethylsulphonyl)oxy)stannane CAS No. 68725-15-5

Tributyl((ethylsulphonyl)oxy)stannane

Cat. No.: B13772155
CAS No.: 68725-15-5
M. Wt: 399.2 g/mol
InChI Key: MNYWFHSJKOGEFX-UHFFFAOYSA-M
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Description

Tributyl((ethylsulphonyl)oxy)stannane is an organotin compound with the molecular formula C16H36O3SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of other organotin compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl((ethylsulphonyl)oxy)stannane typically involves the reaction of tributyltin hydride with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Bu3SnH+EtSO2ClBu3SnOSO2Et+HCl\text{Bu}_3\text{SnH} + \text{EtSO}_2\text{Cl} \rightarrow \text{Bu}_3\text{SnOSO}_2\text{Et} + \text{HCl} Bu3​SnH+EtSO2​Cl→Bu3​SnOSO2​Et+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl((ethylsulphonyl)oxy)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is typically a reduced organic compound, while in substitution reactions, the product is a new organotin compound with a different substituent .

Scientific Research Applications

Tributyl((ethylsulphonyl)oxy)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributyl((ethylsulphonyl)oxy)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, it can donate a hydrogen atom to stabilize radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl((ethylsulphonyl)oxy)stannane is unique due to the presence of the ethylsulfonyl group, which imparts different reactivity and properties compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the ethylsulfonyl group can participate in or influence the reaction .

Properties

CAS No.

68725-15-5

Molecular Formula

C14H32O3SSn

Molecular Weight

399.2 g/mol

IUPAC Name

tributylstannyl ethanesulfonate

InChI

InChI=1S/3C4H9.C2H6O3S.Sn/c3*1-3-4-2;1-2-6(3,4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,3,4,5);/q;;;;+1/p-1

InChI Key

MNYWFHSJKOGEFX-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)CC

Origin of Product

United States

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